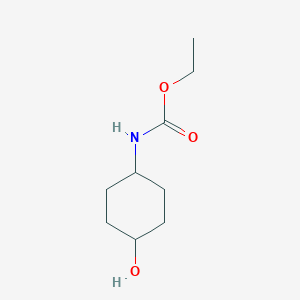

ethyl N-(4-hydroxycyclohexyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl N-(4-hydroxycyclohexyl)carbamate is a chemical compound with the empirical formula C9H17NO3 . It has a molecular weight of 187.24 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string representation of this compound is O=C(OCC)NC1CCC(O)CC1 . The InChI representation is 1S/C9H17NO3/c1-2-13-9(12)10-7-3-5-8(11)6-4-7/h7-8,11H,2-6H2,1H3,(H,10,12) .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored at room temperature .Scientific Research Applications

Biocatalytic Reduction

Research has shown that certain strains of Saccharomyces cerevisiae can be utilized for the enantioselective reduction of ketones, including ethyl N-(4-hydroxycyclohexyl)carbamate, to produce chiral insect juvenile hormone analogs. These compounds are obtained with high chemical yields and enantiomeric purities, demonstrating the potential of biocatalytic processes in producing chiral compounds for various applications (Novák et al., 2001).

Yeast Whole Cell Bioreactors

Studies involving Geotrichum ludwigii, Geotrichum candidum, and Saccharomyces cerevisiae whole cells have shown effectiveness in the bioreduction of this compound to produce stereoisomers with very high enantiomeric purity. This highlights the application of microbial biocatalysts in the stereo-selective synthesis of complex organic molecules (Zarevúcká et al., 2004).

Cyclization-activated Prodrugs

Basic carbamates of 4-hydroxyanisole, including this compound, have been evaluated as cyclization-activated prodrugs. These studies have shown that such carbamates can release active drugs at specific pH levels through intramolecular cyclization-elimination reactions, offering insights into the design of prodrugs with predictable release mechanisms (Saari et al., 1990).

Biodegradation by Soil Bacteria

Research involving Bacillus simplex and Bacillus sp. strain 05 has explored the biodegradation of this compound isomers, revealing the potential of soil bacteria in the hydrolytic stability and degradation of insect hormonogen substances. These findings contribute to understanding the environmental fate of such compounds (Novák et al., 2008).

Quantitative Detection in Alcoholic Beverages

A novel approach using surface-enhanced Raman scattering (SERS) has been developed for the quantitative detection of ethyl carbamate in alcoholic beverages. This method, employing silver-coated gold nanoparticle colloids as amplifiers, demonstrates the potential of SERS in the in-situ assessment and identification of contaminants like ethyl carbamate in the food and beverage industry (Yang et al., 2013).

Safety and Hazards

properties

IUPAC Name |

ethyl N-(4-hydroxycyclohexyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(12)10-7-3-5-8(11)6-4-7/h7-8,11H,2-6H2,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNCTVPCPODSQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CCC(CC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801257250 |

Source

|

| Record name | Ethyl N-(trans-4-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801257250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71118-96-2 |

Source

|

| Record name | Ethyl N-(trans-4-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801257250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid](/img/structure/B2773575.png)

![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773576.png)

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2773580.png)

![t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate](/img/structure/B2773591.png)

![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2773594.png)

![3,4,5-triethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2773595.png)